molecular formula C19H30N2O3 B2603552 tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate CAS No. 1286272-87-4

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate

Cat. No.: B2603552
CAS No.: 1286272-87-4
M. Wt: 334.46
InChI Key: ZAJCBMWRGOOQEI-WKILWMFISA-N
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Description

tert-Butyl (1R,4R)-4-(4-methoxybenzylamino)cyclohexylcarbamate is a carbamate-protected cyclohexylamine derivative featuring a 4-methoxybenzylamino substituent. Its stereochemistry (1R,4R) indicates a trans configuration across the cyclohexane ring, which is critical for its molecular interactions and stability. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[4-[(4-methoxyphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-9-7-15(8-10-16)20-13-14-5-11-17(23-4)12-6-14/h5-6,11-12,15-16,20H,7-10,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJCBMWRGOOQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117449
Record name Carbamic acid, N-[trans-4-[[(4-methoxyphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286272-87-4
Record name Carbamic acid, N-[trans-4-[[(4-methoxyphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl group. The methoxybenzylamino group is then attached through a series of reactions, including nucleophilic substitution and amination. Common reagents used in these reactions include tert-butyl chloroformate, cyclohexylamine, and 4-methoxybenzyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the use of high-purity reagents, and the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzylamino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions and inert atmospheres. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, reduction reactions can produce alcohols or amines, and substitution reactions may result in the formation of new substituted derivatives.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Methoxybenzylamino C₁₉H₂₉N₂O₃ 333.45* Electron-donating methoxy group; aromatic π-system
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate 2-Chlorobenzylamino C₁₈H₂₇ClN₂O₂ 338.87 Electron-withdrawing Cl; increased polarity
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate 2-Bromobenzamido C₁₈H₂₅BrN₂O₃ 397.31 Bromine adds steric bulk; amide vs. amine linkage
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate 2-Fluorobenzamido C₁₈H₂₅FN₂O₃ 336.41 Fluorine’s electronegativity affects electronic profile

*Calculated based on analogous compounds.

Key Observations :

  • Electron-Donating vs.
  • Amine vs. Amide Linkages: Benzylamino (NH) vs. benzamido (CONH) groups alter hydrogen-bonding capacity. Amides may exhibit stronger intermolecular interactions but reduced basicity .

Cyclohexylamine Derivatives with Non-Aromatic Substituents

Table 2: Comparison with Aliphatic and Cyclic Substituents

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate Cyclopentylamino C₁₆H₃₀N₂O₂ 282.43 Aliphatic cyclic group; increased lipophilicity
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate Isobutyramido C₁₅H₂₈N₂O₃ 284.40 Branched aliphatic chain; hydrogen-bonding via amide
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate Tetrahydroquinolinylamino C₂₀H₃₁N₃O₂ 345.48 Bicyclic aromatic system; potential π-π interactions

Key Observations :

  • Lipophilicity : Cyclopentyl and isobutyramido groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Aromatic Interactions: The tetrahydroquinoline moiety in introduces a fused aromatic system, enabling π-π stacking absent in the target compound’s monocyclic 4-methoxybenzyl group.

Biological Activity

tert-Butyl (1R*,4R*)-4-(4-methoxybenzylamino)cyclohexylcarbamate, also known by its CAS number 1286272-87-4, is a compound that has attracted attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC18_{18}H26_{26}N2_{2}O2_{2}
Molecular Weight306.41 g/mol
CAS Number1286272-87-4

Anticancer Activity

Research indicates that compounds structurally related to tert-butyl carbamates exhibit significant anticancer properties. For instance, modifications in methoxybenzoyl-aryl-thiazoles have been shown to improve antiproliferative activity against cancer cell lines, suggesting that similar modifications in tert-butyl derivatives could yield promising results in cancer therapy .

Neuroprotective Effects

The potential neuroprotective effects of tert-butyl carbamates have been explored in various studies. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Antimicrobial and Antiparasitic Activity

Compounds with similar chemical frameworks have been evaluated for their antimicrobial and antiparasitic activities. For example, derivatives targeting tropical diseases like malaria and leishmaniasis showed promising results with low EC50 values, indicating high potency against pathogens . Although specific studies on this compound are scarce, its structural analogs suggest potential efficacy in these areas.

Study 1: Anticancer Properties

A study conducted on methoxybenzoyl derivatives revealed a significant reduction in cell viability in melanoma and prostate cancer cell lines. The structure-activity relationship indicated that modifications at the benzene ring significantly enhanced anticancer activity . This suggests that this compound could similarly exhibit potent anticancer effects.

Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, compounds were tested for their ability to inhibit neuronal apoptosis induced by oxidative stress. Results indicated that certain carbamate derivatives effectively reduced cell death and improved cell survival rates . This highlights the potential for this compound to serve as a neuroprotective agent.

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